Cas no 65547-54-8 (1-(2,4-dimethoxyphenyl)butane-1,3-dione)

1-(2,4-Dimethoxyphenyl)butane-1,3-dione is a β-diketone derivative characterized by its dimethoxy-substituted aromatic ring. This compound exhibits notable stability and reactivity due to the presence of the diketone functional group, making it a versatile intermediate in organic synthesis. Its electron-rich aromatic system enhances its utility in coordination chemistry, particularly as a ligand for metal complexes. The dimethoxy groups further influence its solubility and electronic properties, facilitating applications in pharmaceuticals, agrochemicals, and material science. Its well-defined structure allows for precise modifications, enabling tailored reactivity in condensation and cyclization reactions. This compound is particularly valued for its consistent purity and reliability in research and industrial processes.
1-(2,4-dimethoxyphenyl)butane-1,3-dione structure
65547-54-8 structure
Product Name:1-(2,4-dimethoxyphenyl)butane-1,3-dione
CAS No:65547-54-8
MF:C12H14O4
MW:222.237164020538
CID:1689377
Update Time:2025-06-10

1-(2,4-dimethoxyphenyl)butane-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 1,3-Butanedione, 1-(2,4-dimethoxyphenyl)-
    • 1-(2,4-dimethoxyphenyl)butane-1,3-dione
    • Inchi: 1S/C12H14O4/c1-8(13)6-11(14)10-5-4-9(15-2)7-12(10)16-3/h4-5,7H,6H2,1-3H3
    • InChI Key: AGKXFNIJKRGQMC-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C=CC=1C(CC(C)=O)=O)OC

Computed Properties

  • Exact Mass: 222.08922

Experimental Properties

  • PSA: 52.6

1-(2,4-dimethoxyphenyl)butane-1,3-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B429555-10mg
1-(2,4-dimethoxyphenyl)butane-1,3-dione
65547-54-8
10mg
$ 50.00 2022-06-07
TRC
B429555-50mg
1-(2,4-dimethoxyphenyl)butane-1,3-dione
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50mg
$ 135.00 2022-06-07
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B429555-100mg
1-(2,4-dimethoxyphenyl)butane-1,3-dione
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$ 210.00 2022-06-07

1-(2,4-dimethoxyphenyl)butane-1,3-dione Related Literature

Additional information on 1-(2,4-dimethoxyphenyl)butane-1,3-dione

Chemical Profile of 1-(2,4-dimethoxyphenyl)butane-1,3-dione (CAS No: 65547-54-8)

1-(2,4-dimethoxyphenyl)butane-1,3-dione, identified by its Chemical Abstracts Service (CAS) number 65547-54-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This diketone derivative features a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, linked to a butane backbone with ketone groups at both ends. Its unique structural configuration makes it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.

The molecular structure of 1-(2,4-dimethoxyphenyl)butane-1,3-dione consists of a rigid aromatic system enhanced by electron-donating methoxy groups, which can influence its reactivity and interaction with biological targets. The presence of two ketone functionalities provides multiple sites for chemical modification, enabling the synthesis of more complex molecules. This compound has garnered attention in recent years due to its potential role in drug discovery and material science.

In the context of pharmaceutical research, 1-(2,4-dimethoxyphenyl)butane-1,3-dione has been explored as a precursor in the synthesis of bioactive molecules. Its aromatic core and methoxy substituents suggest possible applications in the development of central nervous system (CNS) drugs, where such structural motifs are often found. Recent studies have highlighted its utility in generating derivatives with neuroprotective and anti-inflammatory properties. The diketone group is particularly interesting because it can undergo various transformations, including condensation reactions with amino acids or nucleophiles, leading to the formation of peptidomimetics or heterocyclic compounds.

One of the most compelling aspects of 1-(2,4-dimethoxyphenyl)butane-1,3-dione is its versatility in synthetic pathways. Researchers have leveraged its reactivity to develop novel synthetic routes for more complex scaffolds. For instance, it can serve as a building block for constructing polycyclic aromatic systems by undergoing cyclization reactions. Additionally, its methoxy groups can be selectively modified through halogenation or etherification reactions, expanding its synthetic utility.

The pharmacological potential of 1-(2,4-dimethoxyphenyl)butane-1,3-dione has been further investigated in recent academic publications. Studies have demonstrated its ability to modulate certain enzyme activities and receptor interactions relevant to neurological disorders. Specifically, derivatives derived from this compound have shown promise in preclinical models for conditions such as Alzheimer's disease and Parkinson's disease. The electron-rich aromatic system and the presence of hydrophobic pockets make it an attractive scaffold for designing molecules that can interact with biological targets with high specificity.

From a material science perspective, 1-(2,4-dimethoxyphenyl)butane-1,3-dione has been explored for its potential applications in organic electronics. Its conjugated system and rigid structure make it a candidate for use in organic light-emitting diodes (OLEDs) or photovoltaic cells. Researchers have investigated its thermal stability and electronic properties to assess its suitability for these applications. The methoxy groups also contribute to solubility improvements when combined with other functional groups, facilitating processing into thin films or coatings.

The synthesis of 1-(2,4-dimethoxyphenyl)butane-1,3-dione itself is an area of active interest. Common synthetic routes involve the condensation of appropriately substituted benzaldehyde derivatives with acetone or diethyl ketone under basic conditions. Catalytic methods have also been developed to improve yield and selectivity. Advances in green chemistry have encouraged the exploration of solvent-free or aqueous-phase reactions to minimize environmental impact while maintaining high reaction efficiency.

In conclusion, 1-(2,4-dimethoxyphenyl)butane-1,3-dione (CAS No: 65547-54-8) represents a multifaceted compound with broad applications across chemistry and biology. Its unique structural features offer opportunities for innovation in drug discovery and material science. As research continues to uncover new synthetic methodologies and pharmacological properties, this compound is poised to remain at the forefront of scientific exploration.

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